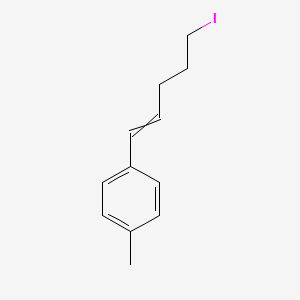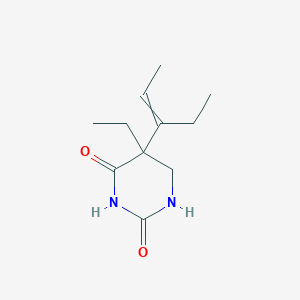![molecular formula C14H20O6S B14209481 tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-83-1](/img/structure/B14209481.png)
tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is an organic compound that features a tert-butyl group, a benzenesulfonyl group, and a hydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with tert-butyl alcohol, followed by sulfonylation with benzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted benzenesulfonyl derivatives
Scientific Research Applications
tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The hydroxybutanoate moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- 4-tert-Butylbenzenesulfonyl chloride
- 4-tert-Butylbenzenethiol
Uniqueness
tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a hydroxy and a benzenesulfonyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
828276-83-1 |
|---|---|
Molecular Formula |
C14H20O6S |
Molecular Weight |
316.37 g/mol |
IUPAC Name |
tert-butyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C14H20O6S/c1-14(2,3)20-13(16)9-11(15)10-19-21(17,18)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3 |
InChI Key |
JJWNYZXYORATNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
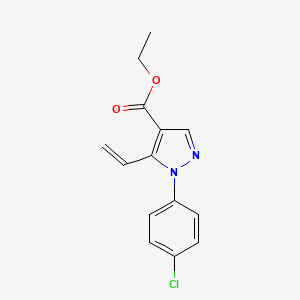
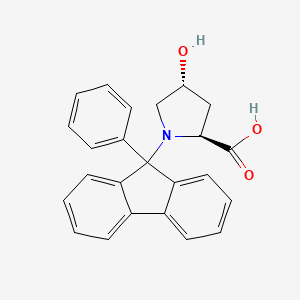
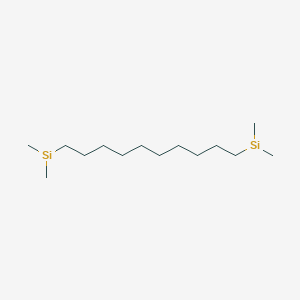
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
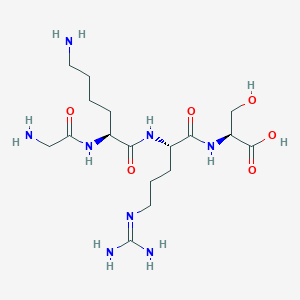
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
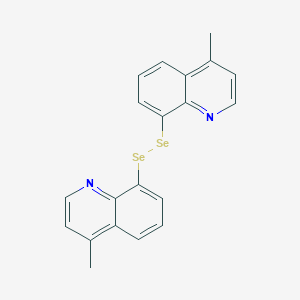
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
